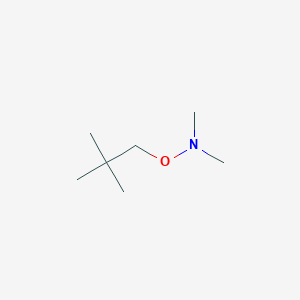

Dimethylamine, N-(neopentyloxy)-

Description

Historical Context and Evolution of N-Alkoxyamine Chemistry

The story of N-alkoxyamines is intrinsically linked to the development of stable nitroxide radicals. While the first synthesis of a stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), occurred much earlier, the profound impact of N-alkoxyamines on polymer chemistry began to be appreciated in the latter half of the 20th century. A pivotal moment in this evolution was the discovery of Nitroxide-Mediated Polymerization (NMP) in the early 1980s. monash.edursc.org This breakthrough revealed that N-alkoxyamines could act as thermal initiators for "living" or controlled radical polymerization, a process that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. acs.orgrsc.org

Initially, the application of NMP was largely confined to the polymerization of styrenic monomers. monash.eduacs.org However, the past few decades have witnessed an explosion of research leading to the design and synthesis of new, more versatile nitroxides and their corresponding alkoxyamines. acs.org These advancements have significantly expanded the range of monomers that can be effectively polymerized via NMP, including acrylates, acrylamides, and dienes, thus broadening the horizons of this powerful synthetic tool. acs.org This continuous evolution has solidified the place of N-alkoxyamines as indispensable molecules in the chemist's toolbox for creating advanced materials.

Strategic Significance of N-Alkoxyamines in Chemical Synthesis and Advanced Materials Research

The strategic importance of N-alkoxyamines stems from the unique nature of their N-O-C bond. This bond is relatively weak and can undergo reversible thermal homolysis to generate a persistent nitroxide radical and a transient carbon-centered radical. chimia.ch This characteristic is the cornerstone of their utility in NMP, where the controlled, reversible generation of propagating radicals allows for the precise construction of macromolecules. chimia.ch The ability to create well-defined polymers is crucial for a multitude of advanced applications, from drug delivery systems and biocompatible materials to sophisticated electronics and coatings. acs.org

Beyond polymerization, N-alkoxyamines are finding increasing use in organic synthesis as a source of carbon-centered radicals for various chemical transformations. researchgate.netchimia.ch Their application in the construction of complex organic molecules without the need for toxic heavy metals, such as tin, represents a significant step towards greener and more sustainable chemical processes. rsc.org Furthermore, the responsiveness of the N-O-C bond to external stimuli like heat and light has opened up avenues for the development of "smart" materials that can change their properties on demand. rsc.org These materials have potential applications in areas such as self-healing polymers and targeted drug release. nih.gov The versatility of N-alkoxyamines also extends to their role as stabilizers for polymers, protecting them from degradation. researchgate.netchimia.ch

Structural Classification and Nomenclature of N-Alkyl/Aryloxyamines, with Specific Focus on N-(Neopentyloxy)dimethylamine

According to the International Union of Pure and Applied Chemistry (IUPAC), alkoxyamines are formally named as O-alkyl derivatives of hydroxylamines. iupac.orgiupac.org The general structure can be represented as R'ONR₂, where R' is an alkyl or aryl group and the nitrogen atom can be substituted with various groups. iupac.orgiupac.org They can be classified based on the nature of the substituents on both the nitrogen and the oxygen atoms.

Dimethylamine (B145610), N-(neopentyloxy)- falls into this class of compounds. Its systematic name clearly defines its structure:

Dimethylamine: This indicates that two methyl groups are attached to the nitrogen atom.

N-(neopentyloxy)-: This signifies that a neopentyloxy group (a neopentyl group attached to an oxygen atom) is bonded to the nitrogen atom.

The neopentyl group, also known as the 2,2-dimethylpropyl group, is a sterically bulky alkyl group. The presence of this bulky group can influence the properties of the N-O bond, such as its bond dissociation energy and the rate of thermal homolysis.

Below is a table summarizing the key identifiers for this specific compound.

| Identifier | Value |

| Chemical Name | Dimethylamine, N-(neopentyloxy)- |

| CAS Number | 13993-88-9 |

| Molecular Formula | C₇H₁₇NO |

| Molecular Weight | 131.218 g/mol |

A plausible synthetic route to N-(neopentyloxy)dimethylamine involves the oxidation of N,N-dimethylneopentylamine to its corresponding N-oxide, followed by a thermal rearrangement or decomposition. While detailed experimental data for this specific compound is not widely available in the public domain, its structure places it within the family of alkoxyamines that are of significant interest for the applications outlined above.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13993-88-9 |

|---|---|

Molecular Formula |

C7H17NO |

Molecular Weight |

131.22 g/mol |

IUPAC Name |

N-(2,2-dimethylpropoxy)-N-methylmethanamine |

InChI |

InChI=1S/C7H17NO/c1-7(2,3)6-9-8(4)5/h6H2,1-5H3 |

InChI Key |

PRHYXCFNTJSJFI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CON(C)C |

Canonical SMILES |

CC(C)(C)CON(C)C |

Synonyms |

N-(Neopentyloxy)dimethylamine |

Origin of Product |

United States |

Synthetic Methodologies for N Neopentyloxy Dimethylamine and Analogous N Alkoxyamines

Radical Coupling Strategies for N-O Bond Formation

The construction of the N-O bond in N-alkoxyamines is frequently achieved through radical coupling reactions. These methods leverage the inherent reactivity of nitroxide radicals with carbon-centered radical species.

Nitroxide Radical Interception of Alkyl Radicals

A fundamental approach to synthesizing N-alkoxyamines involves the generation of carbon-centered radicals, which are subsequently "trapped" by stable nitroxide radicals. chimia.chnih.gov This process, a key step in nitroxide-mediated polymerization (NMP), relies on the persistent radical effect. rsc.org The thermally unstable C-O bond in alkoxyamines can cleave to generate a C-radical and a nitroxide radical. nih.gov Conversely, the deliberate generation of an alkyl radical in the presence of a nitroxide leads to the formation of an alkoxyamine. chimia.ch

A common method for generating the initial carbon-centered radical is through the thermal decomposition of a radical initiator, such as benzoyl peroxide (BPO). For instance, the decomposition of BPO in the presence of styrene (B11656) generates a benzylic radical, which is then efficiently intercepted by a nitroxide like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) to form the corresponding N-alkoxyamine. This strategy is foundational in creating initiators for controlled radical polymerization. The high reactivity of nitroxides towards transient C-radicals allows them to terminate radical cascade reactions, resulting in the formation of stable alkoxyamines. nih.gov This trapping mechanism is also exploited in various applications, such as flame retardants, where nitroxides quench active free radicals generated during combustion. lsu.edu

| Radical Generation Method | Radical Species | Nitroxide Trap | Product Type | Reference |

| Thermal decomposition of Initiator (e.g., BPO) | Carbon-centered radical | Stable Nitroxide (e.g., TEMPO) | N-Alkoxyamine | chimia.ch |

| Reaction with Styrene | Benzylic radical | TEMPO | N-Alkoxyamine initiator |

Reactions of Nitroxides with Alkyl Halides via Metal-Catalyzed Pathways (e.g., Copper(I) Salts)

Atom Transfer Radical Addition (ATRA) provides a mild and general route to N-alkoxyamines from alkyl halides. chimia.ch This method is typically catalyzed by copper(I) salts, such as cuprous bromide (CuBr) or cuprous chloride (CuCl), in the presence of a ligand. chimia.chrsc.org The process involves the transfer of a halogen atom from the alkyl halide to the copper(I) complex, which generates a copper(II) species and an organic radical. This radical is then rapidly trapped by a nitroxide to yield the N-alkoxyamine. cmu.edu

To ensure the reaction proceeds to completion, elemental copper (Cu(0)) powder is often added. cmu.edu The buildup of the copper(II) halide complex can otherwise shift the reaction equilibrium, preventing full conversion of the alkyl halide. The Cu(0) serves to reduce the Cu(II) back to the catalytically active Cu(I) state. cmu.edu Ligands such as 2,2'-bipyridyls or aliphatic tertiary polyamines like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are crucial for solubilizing the copper species and tuning the reactivity for halogen transfer. chimia.chcmu.edu This copper-catalyzed approach is versatile, tolerating a wide range of functional groups due to the accessibility of various alkyl halides. cmu.edu More recent developments include visible-light-induced, copper-catalyzed protocols that expand the scope to include challenging N-alkylations. nih.govprinceton.edu

| Catalyst System | Alkyl Halide | Nitroxide | Key Features | Reference |

| Cu(I)X / Ligand (e.g., PMDETA, bipy) | R-X | TEMPO | Catalytic Cu(I), requires excess Cu(I) for completion. | cmu.edu |

| Cu(0) / Cu(I)X / Ligand | R-X | TEMPO | Cu(0) regenerates Cu(I), drives reaction to completion. | rsc.orgcmu.edu |

| CuI / BINOL / Visible Light | Unactivated secondary alkyl iodides | - | Photoinduced, mild conditions, mono-alkylation of amines. | nih.gov |

Hydride-Mediated Radical Generation and Nitroxide Trapping (e.g., Tributyltin Hydride)

Tributyltin hydride (nBu3SnH) is a classic reagent for generating alkyl radicals from precursors like organic halides or nitroalkanes. rsc.orgresearchgate.net The mechanism involves the homolytic cleavage of the tin-hydrogen bond, followed by abstraction of an atom or group from the substrate by the tributyltin radical to leave an alkyl radical. This alkyl radical can then be intercepted by a nitroxide trap to form an N-alkoxyamine.

This method has been extensively used in various radical-mediated transformations. For instance, the cycloisomerization of allene-tethered oxime ethers can be initiated by the intermolecular attack of the tributyltin radical on the allene (B1206475) moiety, generating a vinyl radical that subsequently cyclizes. figshare.com While this example focuses on cyclization, the initially formed radical intermediate is of the type that can be trapped by nitroxides. The use of tin hydrides, however, has faced scrutiny due to the toxicity of organotin compounds, leading to the development of alternative radical generation methods. nih.gov Nevertheless, its historical importance and effectiveness in fundamental radical chemistry are well-established. nih.gov

Catalytic Hydrogenation and Transfer Hydrogenation Approaches

An alternative to radical-based methods is the reduction of oximes, which provides a direct route to the N-alkoxyamine structure through the formation of the N-O single bond and the reduction of the C=N double bond.

Iridium-Catalyzed Transfer Hydrogenation of Oximes for N-Alkoxyamine Synthesis

Cationic iridium (Ir) complexes have emerged as effective catalysts for the transfer hydrogenation of oximes to produce N-alkoxyamines and hydroxylamines. rsc.orgdntb.gov.ua This method offers an efficient and practical strategy with a broad substrate scope and high yields. dntb.gov.ua The reaction typically employs a hydrogen donor, such as formic acid, and is often accelerated by the addition of an acid like trifluoroacetic acid. rsc.orgresearchgate.net

The catalytic system is robust, allowing for the reduction of a wide range of oximes, including those with aliphatic and aromatic substituents, without cleaving the relatively fragile N-O bond. dicp.ac.cn Research has shown that cyclometalated cyclopentadienyl (B1206354) iridium(III) complexes with a stable iridium C,N-chelation exhibit particularly high efficiency. dicp.ac.cnresearchgate.net The practicality of this protocol has been demonstrated through gram-scale synthesis, highlighting its potential for larger-scale applications. rsc.orgresearchgate.net

| Catalyst | Hydrogen Source | Additive | Substrate | Product | Reference |

| Cationic Iridium (Ir) complexes | Formic Acid | Trifluoroacetic Acid | Oximes | N-Alkoxyamines | rsc.orgresearchgate.net |

| Cyclometalated Cp*Ir(III) complexes | H2 Gas | Methanesulfonic Acid | Oximes, Oxime ethers | N-Alkoxyamines | dicp.ac.cnresearchgate.net |

Asymmetric Hydrogenation Methodologies for Enantiomerically Enriched N-Alkoxyamines

The synthesis of chiral N-alkoxyamines represents a significant challenge in synthetic chemistry. Asymmetric hydrogenation of prochiral oximes is a promising approach to access these enantiomerically enriched compounds. rsc.orgresearchgate.net Efforts have been made to develop asymmetric transfer hydrogenation protocols using chiral iridium complexes. rsc.orgresearchgate.net

However, these initial attempts have been met with limited success, often resulting in low yields and modest enantiomeric excess (ee), indicating that further development is necessary. rsc.orgresearchgate.net The challenge lies in achieving high stereocontrol during the reduction of the C=N bond of the oxime. While the broader field of asymmetric hydrogenation has seen remarkable progress, for instance in the reduction of ketones, imines, and arenes using catalysts based on ruthenium, manganese, and iridium, the specific application to N-alkoxyamine synthesis is still an evolving area. nih.govnih.govrsc.org The development of highly efficient and selective catalysts for the asymmetric hydrogenation of oximes remains a key goal for accessing chiral N-alkoxyamines.

Nucleophilic Substitution and Rearrangement Pathways

The synthesis of N-alkoxyamines often relies on fundamental organic reactions, including nucleophilic substitution and molecular rearrangements. These methods provide robust and adaptable routes to the target compounds.

Alkylation of Hydroxylamine (B1172632) Anions

A primary method for forming the N-O-C bond in N-alkoxyamines is through the O-alkylation of hydroxylamine derivatives. In this approach, the oxygen atom of a hydroxylamine or a protected equivalent acts as a nucleophile, attacking an electrophilic alkylating agent.

A versatile strategy involves the O-alkylation of N-protected hydroxylamines, such as tert-butyl N-hydroxycarbamate. This substrate can be deprotonated to form a hydroxylamine anion, which then reacts with alkylating agents like alkyl methanesulfonates. The subsequent removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions yields the desired O-substituted hydroxylamine. organic-chemistry.org

The nucleophilicity of the hydroxylamine oxygen can be enhanced by the presence of an N-electron-withdrawing substituent. organic-chemistry.org This activation allows for transition-metal-catalyzed allylic substitutions. For instance, palladium-catalyzed reactions of N-acylhydroxylamines with allylic carbonates typically yield linear O-allyl hydroxylamines, while iridium catalysts tend to produce branched isomers. organic-chemistry.org Another approach utilizes the substitution reaction of alcohols, alkyl halides, or alkyl sulfonates with TsNHOTBS (O-(p-toluenesulfonyl)-N-(tert-butyldimethylsilyl)hydroxylamine), followed by desilylation with a fluoride (B91410) source like cesium fluoride, to generate the corresponding oximes. organic-chemistry.org

Meisenheimer Rearrangements for O-Allyl Alkoxyamine Formation

The Meisenheimer rearrangement is a powerful thermal reaction for the synthesis of N-alkoxyamines, particularly O-allyl derivatives. synarchive.com This sigmatropic rearrangement involves the conversion of a tertiary amine N-oxide into the corresponding N,N-disubstituted-O-alkylhydroxylamine. synarchive.comwikipedia.org The reaction is most common for tertiary amine N-oxides that contain at least one allyl or benzyl (B1604629) group. wikipedia.org

The process is typically a wikipedia.orgnih.gov-sigmatropic rearrangement, which proceeds through a concerted, five-membered cyclic transition state. synarchive.comnih.gov A notable application is the one-pot synthesis of O-allylhydroxylamines from tertiary allylic amines. This method involves the in situ oxidation of the amine to its N-oxide, often using an organocatalyst like 2,2,2-trifluoroacetophenone (B138007) with hydrogen peroxide as the oxidant. The resulting allylic amine N-oxide then undergoes a spontaneous wikipedia.orgnih.gov-Meisenheimer rearrangement upon heating to furnish the O-allylhydroxylamine product. nih.gov

The stereoselectivity of the Meisenheimer rearrangement has also been explored. The use of chiral auxiliaries, such as the 2-azabornane framework, on the tertiary amine can lead to the formation of chiral N-oxides. These chiral N-oxides can then undergo the rearrangement with high levels of stereocontrol, providing access to chiral allylic alcohols after reductive cleavage of the N-O bond. researchgate.net

Chemo- and Enantioselective Oxygenation through Kinetic Resolution Strategies

The synthesis of chiral N-alkoxyamines has become increasingly important, and catalytic kinetic resolution represents an attractive strategy for obtaining these compounds in enantiopure form. acs.org This approach is particularly valuable given the challenges associated with the direct asymmetric synthesis of N-alkoxyamines, such as the low nucleophilicity of the nitrogen atom and the lability of the N-O bond. acs.org

A recently developed method employs a manganese-catalyzed oxidative kinetic resolution of racemic N-alkoxyamines. acs.org This process utilizes hydrogen peroxide as a green oxidant and demonstrates high chemo- and enantioselectivity. The reaction selectively oxidizes one enantiomer of the racemic N-alkoxyamine, allowing the unreacted enantiomer to be recovered with high enantiomeric excess. acs.org

The scalability and efficiency of this kinetic resolution have been demonstrated, with catalyst loadings as low as 0.01 mol% proving effective. acs.org The methodology is applicable to a range of N-alkoxyamines, particularly those with an α,α-aryl-alkyl substitution pattern. acs.org

Table 1: Oxidative Kinetic Resolution of Racemic N-Alkoxy Amines

Reaction conditions: rac-1a (0.1 mmol), C11 (2 mol %), and H₂O₂ (0.07 mmol) in CH₃CN (1 mL) at −20 °C for 24 h. Isolated yields are given. acs.org

| Substrate (rac-1) | R¹ | R² | R³ | Conv. (%) | ee (%) | s |

| 1a | Ph | H | Me | 53 | >99 | >200 |

| 1b | 4-MeC₆H₄ | H | Me | 54 | >99 | >200 |

| 1c | 4-FC₆H₄ | H | Me | 52 | >99 | >200 |

| 1d | 4-ClC₆H₄ | H | Me | 51 | 98 | 158 |

| 1e | 3-BrC₆H₄ | H | Me | 52 | 99 | >200 |

| 1f | 2-Naphthyl | H | Me | 53 | 99 | >200 |

| 1g | Ph | Me | Me | 53 | 99 | >200 |

s = selectivity factor, calculated through the equation s = ln[(1 – C)(1 – ee)]/ln[(1 – C)(1 + ee)], where C is the conversion. acs.org

Emerging and Novel Synthetic Routes to N-Alkoxyamine Scaffolds

Research into the synthesis of N-alkoxyamines continues to yield innovative and efficient methodologies, expanding the toolkit available to synthetic chemists.

One novel approach involves the use of silyl (B83357) radicals, which can abstract a halogen atom from an alkyl halide. The resulting alkyl radical is then trapped by a nitroxide to form the N-alkoxyamine. This method provides access to N-alkoxyamines that may be difficult to synthesize via other routes. figshare.com

Copper-catalyzed reactions have also emerged as a powerful tool. A mild and broadly applicable route involves the copper-catalyzed fragmentation of aldehyde peroxides in the presence of a stable nitroxide radical, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This reaction produces a variety of N-alkoxyamines in moderate to good yields. nih.gov

Another emerging area is the direct synthesis of N-alkyl-hydroxylamines from simple alkenes. An iron-catalyzed aminochlorination of alkenes using novel N-alkyl-hydroxylamine-derived aminating reagents has been developed. ethz.ch This method demonstrates excellent functional group tolerance and allows for the installation of medicinally relevant amine groups. ethz.ch

The catalytic reduction of oximes presents a direct and atom-economical route to N-alkoxyamines and hydroxylamines. nih.gov Cationic iridium complexes have been shown to effectively catalyze the transfer hydrogenation of oximes using formic acid as the hydrogen source, a reaction that is accelerated by the addition of trifluoroacetic acid. rsc.org This protocol has been successfully applied to the gram-scale synthesis of the fungicide furmecyclox. rsc.org

Furthermore, the development of multidimensional N-alkoxyamines is expanding their application, particularly in materials science for creating porous organic polymers (POPs) through nitroxide-mediated polymerization (NMP). researchgate.net These complex structures are often built from commercially available starting materials through multi-step sequences involving reactions like Friedel-Crafts acylation and subsequent functional group manipulations. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Dimethylamine (B145610), N-(neopentyloxy)- |

| tert-butyl N-hydroxycarbamate |

| O-(p-toluenesulfonyl)-N-(tert-butyldimethylsilyl)hydroxylamine (TsNHOTBS) |

| 2,2,2-trifluoroacetophenone |

| Hydrogen peroxide |

| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |

| Furmecyclox |

Chemical Reactivity and Mechanistic Investigations of N Neopentyloxy Dimethylamine Derivatives

N-O Bond Homolysis and Radical Generation Pathways

A defining characteristic of N-alkoxyamines is the lability of the C–ON bond, which can undergo homolytic cleavage to produce a persistent nitroxyl (B88944) radical and a transient, reactive alkyl radical. rsc.org This process is central to their utility in various chemical transformations.

Thermally Induced C-O Bond Homolysis Mechanisms

The reversible, thermally induced dissociation of the weak NO–C bond in alkoxyamines is a fundamental process that yields a persistent nitroxide radical and a reactive C-centered radical. chimia.ch This equilibrium is the cornerstone of nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique. rsc.orgchimia.ch The process can be initiated by heat or light. rsc.orgnih.gov For instance, upon CO2 laser irradiation, a sample containing an alkoxyamine can be locally heated, leading to the homolysis of the alkoxyamine and subsequent initiation of free-radical polymerization. nih.gov

The stability of alkoxyamines is governed by the "Persistent Radical Effect," where the apparent high stability is due to the reversible nature of the C-O bond cleavage. rsc.org The decomposition of alkoxyamines into nitroxides and alkyl radicals is significantly influenced by the presence of scavengers like oxygen. rsc.org

Factors Influencing N-O Bond Dissociation Energies (BDEs) in N-Alkoxyamines

The bond dissociation energy (BDE) of the C–O bond in N-alkoxyamines is a critical parameter that dictates their reactivity. chimia.ch Several factors influence this BDE, including steric and polar effects, as well as the stability of the resulting radicals. chimia.chrsc.org

Key factors influencing the C-O bond homolysis rate include:

Steric Effects: Increased steric compression around the C–O bond can lower the BDE. chimia.ch

Polar Factors: The polarity of substituents on both the nitroxide and the alkyl fragment can significantly impact the BDE. rsc.orgnih.gov For instance, a correlation exists where the rate constant for C-O bond cleavage can be predicted from the C-H BDEs of the corresponding alkanes. nih.gov

Radical Stability: The stability of both the persistent nitroxide and the reactive carbon-centered radical plays a crucial role. chimia.ch More stable radicals lead to a lower BDE.

Hydrogen Bonding: Intramolecular hydrogen bonding can accelerate C-O bond cleavage compared to non-H-bond-forming analogues. nih.gov

Solvent Effects: The surrounding solvent can also influence the rate of C-O bond homolysis. nih.gov

Alkoxyamines can be categorized based on their C–ON bond BDE:

BDE > 140 kJ/mol: These are generally used in ionic chemistry as homolysis is too slow for radical-based applications. researchgate.net

BDE 100-140 kJ/mol: This range is suitable for applications involving the generation of radicals. researchgate.net

BDE < 100 kJ/mol: These alkoxyamines are often too unstable to be handled easily. researchgate.net

| Alkoxyamine Type | Typical C-ON BDE (kJ/mol) | Primary Application |

| Highly Stable | > 140 | Ionic Chemistry |

| Moderately Stable | 100 - 140 | Radical Generation |

| Unstable | < 100 | Not typically isolated |

Formation and Reactivity of Persistent Nitroxide and Reactive C-Centered Radicals

The homolysis of N-alkoxyamines yields two distinct radical species: a persistent nitroxide radical and a reactive carbon-centered radical. chimia.ch Nitroxides are characterized by their long lifetimes, which can range from minutes to hours under biological conditions, and their kinetic stability is often ensured by bulky substituents on the nitrogen atom that prevent dimerization. rsc.orgacs.org

The reactive C-centered radicals, on the other hand, are transient species that can participate in a variety of chemical reactions. rsc.org If a monomer is present, the C-centered radical can initiate polymerization by adding to the monomer. The resulting new radical then reversibly couples with the nitroxide to reform an alkoxyamine, a key step in NMP. chimia.ch These C-centered radicals can also be intercepted by other radical scavengers or participate in intramolecular reactions.

Radical Addition and Cyclization Reactions Mediated by N-Alkoxyamines

The generation of C-centered radicals from N-alkoxyamines allows for their use in various synthetic transformations beyond polymerization, including radical addition and cyclization reactions. researchgate.net These reactions are often mediated by the persistent radical effect (PRE), providing an environmentally benign alternative to traditional tin-based radical chemistry. rsc.orgresearchgate.net

By carefully tuning the structure of the alkoxyamine, particularly the steric effects in the nitroxide moiety, reaction times for these PRE-mediated radical reactions can be significantly shortened. researchgate.net This has enabled a range of applications, including the formation of carbo- or hetero-cycles, lactones, and lactams, as well as intermolecular radical additions. rsc.org

Nucleophilic Reactivity of the Nitrogen Center in N-Alkoxyamines

While the radical reactivity of N-alkoxyamines is well-established, the nitrogen center also possesses nucleophilic character. The basicity of the nitrogen in alkoxyamines is significantly lower than that of parent amines, with pKa values for protonated alkoxyamines typically in the range of 1.5–5. chimia.ch

Recent studies have explored the photoredox-mediated nucleophilic fluorination of TEMPO-derived alkoxyamines. acs.org This process allows for the synthesis of alkyl fluorides from a variety of starting materials and is particularly useful for radiolabeling with isotopes like ¹⁸F for applications in positron emission tomography (PET). acs.org This methodology bypasses the formation of reactive C-centered radicals and proceeds through a one-electron pathway. acs.org

Electrophilic Transformations and Functionalization Strategies

The nitrogen-oxygen linkage in N-alkoxyamines can also be subject to electrophilic transformations. Oxidation of alkoxyamines can lead to several outcomes, including the formation of nitroxides and carbocations, or oxoammonium salts and carbon-centered radicals. rsc.org These oxidized intermediates can then undergo further reactions, such as nucleophilic substitution. rsc.org

Oxoammonium salts, which can be generated from the one-electron oxidation of nitroxides, are valuable reagents in organic synthesis. chimia.ch They can undergo smooth electrophilic addition to electron-rich olefins like vinyl ethers and enamines to afford functionalized alkoxyamines. chimia.ch

Furthermore, strategies for the electrophilic functionalization of amines can be relevant to N-alkoxyamines. For instance, methods for the site-selective α-C–H functionalization of trialkylamines, which proceed through the generation of electrophilic radical species, could potentially be adapted for the modification of N-alkoxyamine structures. nih.gov Similarly, the activation of allylic amines for palladium-catalyzed direct alkylation highlights the potential for controlled electrophilic activation at positions adjacent to the nitrogen atom. researchgate.net

In-Depth Analysis of Dimethylamine (B145610), N-(neopentyloxy)- Reveals No Publicly Available Research for the Requested Scientific Article

A comprehensive investigation into the scientific literature and chemical databases has revealed a significant lack of publicly available research on the chemical compound Dimethylamine, N-(neopentyloxy)-. Specifically, no detailed findings concerning its chemical reactivity, mechanistic pathways, stereochemical transformations, or its function as an initiator and mediator in controlled radical polymerization (CRP) could be located.

Despite extensive searches for data related to the stereochemical aspects of N-alkoxyamine transformations and the role of such compounds in CRP mechanisms, no studies specifically focusing on Dimethylamine, N-(neopentyloxy)- were identified. General information on the broader class of N-alkoxyamines and their applications in polymer chemistry is available. rsc.orgchimia.chnih.gov These studies describe the fundamental principles of nitroxide-mediated polymerization (NMP), including the reversible cleavage of the C-O bond in alkoxyamines to generate radicals that initiate and control polymerization. chimia.chresearchgate.net However, this information is not specific to the neopentyloxy derivative of dimethylamine.

The search for stereochemical investigations of related N-alkoxyamine derivatives also did not yield transferable data that could be confidently applied to Dimethylamine, N-(neopentyloxy)-. Research in this area tends to focus on more complex, sterically hindered nitroxides and their impact on polymerization control and stereoselectivity.

Similarly, while the role of various alkoxyamines as initiators and mediators in CRP is a well-established field of study, the performance and mechanistic details are highly dependent on the specific structure of the alkoxyamine, including the nature of the alkyl and alkoxy groups. rsc.org Without direct experimental data for Dimethylamine, N-(neopentyloxy)-, any discussion of its specific function in CRP would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.

Due to this absence of specific research findings and data, it is not possible to construct the detailed and scientifically accurate article as requested, which was to be structured around the core outline of "," including subsections on stereochemical aspects and its role in CRP. The creation of the requested data tables is also unachievable.

It is concluded that "Dimethylamine, N-(neopentyloxy)-" is either a compound that has not been synthesized or studied in the context of the requested topics, or any existing research is not accessible in the public domain.

Table of Compounds Mentioned

Since no specific research on "Dimethylamine, N-(neopentyloxy)-" was found, a table of compounds from related but general search results is not applicable to the user's specific request.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution ¹H and ¹³C NMR spectroscopy would be indispensable for the structural elucidation of Dimethylamine (B145610), N-(neopentyloxy)-.

¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the different proton environments in the molecule:

A singlet for the six protons of the two equivalent methyl groups attached to the nitrogen atom.

A singlet for the two protons of the methylene (B1212753) group (-O-CH₂-).

A singlet for the nine protons of the three equivalent methyl groups of the tert-butyl group.

The integration of these signals would be expected to be in a 6:2:9 ratio, respectively. The chemical shifts (δ) of these signals would provide crucial information about the electronic environment of the protons.

¹³C NMR: A ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the different carbon atoms:

A signal for the two equivalent methyl carbons attached to nitrogen.

A signal for the methylene carbon of the neopentyloxy group.

A signal for the quaternary carbon of the tert-butyl group.

A signal for the three equivalent methyl carbons of the tert-butyl group.

Dynamic NMR studies could potentially be used to investigate conformational changes or restricted rotation around the N-O or O-C bonds, although such phenomena might only be observable at low temperatures.

Hypothetical NMR Data Table:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | ~ 2.3 - 2.6 | s | 6H | N(CH₃)₂ |

| ¹H | ~ 3.5 - 3.8 | s | 2H | -O-CH₂-C(CH₃)₃ |

| ¹H | ~ 0.9 - 1.1 | s | 9H | -C(CH₃)₃ |

| ¹³C | ~ 40 - 45 | q | - | N(CH₃)₂ |

| ¹³C | ~ 75 - 80 | t | - | -O-CH₂-C(CH₃)₃ |

| ¹³C | ~ 30 - 35 | s | - | -C(CH₃)₃ |

Note: These are estimated values and would require experimental verification.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry would be a key technique for confirming the molecular weight of Dimethylamine, N-(neopentyloxy)- and for elucidating its fragmentation pathways.

Molecular Weight Confirmation: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of the compound (131.22 g/mol ). High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition as C₇H₁₇NO.

Fragmentation Analysis: The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways could include:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a methyl radical (•CH₃) to form an ion at m/z 116.

Cleavage of the N-O bond.

Cleavage of the O-C bond, leading to the formation of a neopentyloxy cation or a dimethylamino radical.

Fragmentation of the neopentyl group, such as the loss of a tert-butyl radical (•C(CH₃)₃) to form an ion at m/z 74.

Hypothetical Mass Spectrometry Data Table:

| m/z | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 131 | Low | [C₇H₁₇NO]⁺ (Molecular Ion) |

| 116 | Moderate | [M - CH₃]⁺ |

| 74 | High | [CH₂ON(CH₃)₂]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Note: The relative intensities are hypothetical and would depend on the ionization conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitroxide Radical Detection and Quantification

Electron Paramagnetic Resonance (EPR) spectroscopy would be relevant for studying the potential formation of nitroxide radicals from Dimethylamine, N-(neopentyloxy)-. Oxidation of the parent compound could lead to the formation of the corresponding nitroxide radical. The EPR spectrum of such a radical would provide information about the electronic structure and the environment of the unpaired electron. The hyperfine coupling constants with the ¹⁴N nucleus and with nearby protons would be characteristic of the nitroxide radical's structure.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

Should Dimethylamine, N-(neopentyloxy)- be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide a definitive three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering unambiguous conformational information in the solid state. It would reveal the geometry around the nitrogen and oxygen atoms and the conformation of the neopentyloxy group.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would be used to identify the functional groups present in Dimethylamine, N-(neopentyloxy)-.

FTIR and Raman Spectra: Key vibrational modes that would be expected include:

C-H stretching vibrations of the methyl and methylene groups, typically in the 2850-3000 cm⁻¹ region.

C-N stretching vibrations, expected in the 1000-1250 cm⁻¹ range.

C-O stretching vibration, typically found in the 1000-1300 cm⁻¹ region.

N-O stretching vibration, which can vary but might be expected in the 900-1000 cm⁻¹ region.

Various bending and rocking vibrations of the alkyl groups in the fingerprint region (below 1500 cm⁻¹).

The combination of FTIR and Raman spectroscopy would provide complementary information, as some vibrational modes may be more active in one technique than the other.

Hypothetical Vibrational Spectroscopy Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2960-2850 | Strong | C-H stretching (methyl and methylene) |

| 1470-1450 | Medium | C-H bending (methyl and methylene) |

| 1250-1000 | Medium-Strong | C-N and C-O stretching |

Note: These are general ranges and the exact positions and intensities would need to be determined experimentally.

Computational and Theoretical Studies on N Neopentyloxy Dimethylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. For Dimethylamine (B145610), N-(neopentyloxy)-, DFT calculations are employed to predict its most stable three-dimensional shape and to understand the distribution of electrons within the molecule.

Geometry optimization procedures using DFT, often with functionals like B3LYP or M06-2X and basis sets such as 6-311G(d,p), can determine key structural parameters. researchgate.net These calculations find the lowest energy arrangement of the atoms, corresponding to the molecule's ground state geometry. This includes predicting bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide critical information about the electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO is a determinant of molecular reactivity and stability. researchgate.net A molecular electrostatic potential (MEP) map can also be generated, which illustrates the charge distribution and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Predicted Geometrical Parameters for N-(Neopentyloxy)dimethylamine from DFT Calculations (Illustrative)

| Parameter | Predicted Value | Description |

|---|---|---|

| N-O Bond Length | ~1.45 Å | The length of the critical nitrogen-oxygen bond. |

| C-O Bond Length | ~1.42 Å | The length of the oxygen-carbon bond of the neopentyloxy group. |

| N-C Bond Length | ~1.46 Å | The average length of the bonds between nitrogen and the methyl groups. |

| C-N-C Angle | ~110° | The angle between the two methyl carbons and the central nitrogen. |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar alkoxyamines. Specific values would be dependent on the chosen functional and basis set.

Quantum Chemical Calculations of N-O Bond Dissociation Energies and Reaction Energetics

The defining characteristic of N-alkoxyamines is the relative weakness of the N-O bond, which allows for reversible homolytic cleavage. Quantum chemical calculations are essential for quantifying the strength of this bond through the Bond Dissociation Energy (BDE).

High-accuracy composite methods like CBS-QB3, CBS-APNO, and G4, as well as DFT functionals like M06-2X, have been successfully used to calculate N-O BDEs. nih.govnsf.gov Studies on related N,N,O-trisubstituted hydroxylamines show that calculated N-O single-bond BDEs can be 5–15 kcal/mol higher than generic textbook values. nih.gov For instance, the M06-2X DFT functional provides BDEs that are in excellent agreement with higher-level composite methods for a range of alkoxyamines. nih.govnsf.gov

For N,N-dimethylmethoxyamine, a close structural analog to Dimethylamine, N-(neopentyloxy)-, a reduction in the N-O BDE is observed compared to simpler hydroxylamines. nsf.gov This is attributed to the electronic effects of the substituents. The bulky neopentyl group in Dimethylamine, N-(neopentyloxy)- is expected to have a similar electronic influence to a methyl group in this position, but may introduce steric effects that could slightly alter the reaction energetics of bond cleavage. These calculations are fundamental to understanding the kinetics of nitroxide-mediated polymerization (NMP), where the N-O bond cleavage is the rate-determining initiation step. chimia.ch

Table 2: Comparison of Calculated N-O Bond Dissociation Energies (BDEs) for Related Alkoxyamines

| Compound | Method | BDE (kcal/mol) | Reference |

|---|---|---|---|

| Methoxyamine | M06-2X | 48.0 | nsf.gov |

| N,N-Dimethylhydroxylamine | M06-2X | 56.0 | nsf.gov |

| N,N-Dimethylmethoxyamine | M06-2X | 49.0 | nsf.gov |

| N,N-Dimethylmethoxyamine | CBS-QB3 | 51.5 | nsf.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation for Dimethylamine, N-(neopentyloxy)- would reveal its conformational landscape and the nature of its interactions with surrounding molecules.

Conformational Analysis: The molecule possesses several single bonds around which rotation can occur, leading to various conformers. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. nih.gov This is particularly relevant for understanding the flexibility of the neopentyloxy group and how its orientation affects the accessibility of the N-O bond.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the accuracy of the theoretical model. neliti.com

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For Dimethylamine, N-(neopentyloxy)-, this would allow for the assignment of specific peaks in an experimental Infrared (IR) spectrum to particular bond stretches, bends, and torsions. Key vibrational modes would include the N-O stretch, C-O stretch, and various C-H and N-C vibrations. A good correlation between the calculated and experimental spectra confirms that the optimized geometry from the calculation is a reliable representation of the actual molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts to experimental data helps in assigning the signals in the experimental spectrum and confirms the molecular structure.

Reaction Pathway Elucidation and Transition State Analysis for N-Alkoxyamine Transformations

A primary application of computational chemistry for N-alkoxyamines is to study the mechanism of their characteristic reactions, most notably the homolytic cleavage of the N-O bond. chimia.ch This transformation is the basis for their use as initiators in NMP.

Computational methods are used to map the potential energy surface of the dissociation reaction. This involves locating the structure of the transition state (TS)—the highest energy point along the reaction coordinate connecting the reactant (the alkoxyamine) to the products (the dimethylaminyl radical and the neopentyloxyl radical).

Applications in Polymer Chemistry and Advanced Materials Research

N-Alkoxyamines as Initiators for Reversible Deactivation Radical Polymerization (RDRP)

N-alkoxyamines are instrumental as initiators in a prominent RDRP method known as Nitroxide-Mediated Polymerization (NMP). wikipedia.orgslideshare.net The core principle of NMP lies in the reversible cleavage of the C-O bond within the N-alkoxyamine molecule. wikipedia.org This process generates a propagating radical, which initiates polymer chain growth, and a stable nitroxide radical that reversibly traps the growing polymer chain. mdpi.comslideshare.net This dynamic equilibrium between active and dormant species minimizes irreversible termination reactions, a common issue in traditional radical polymerization, and allows for controlled polymer growth. mdpi.com

N-(Neopentyloxy)dimethylamine and its derivatives serve as highly effective unimolecular initiators, often referred to as "unimers," in NMP. chimia.ch The use of a pure alkoxyamine initiator is advantageous as it generates the initiating carbon radicals and the controlling nitroxide radicals in a precise 1:1 ratio. chimia.ch The structure of the N-alkoxyamine, particularly the steric hindrance around the nitrogen atom, is a crucial factor in the efficiency of the NMP process. wikipedia.orgchimia.ch The neopentyloxy group in Dimethylamine (B145610), N-(neopentyloxy)- contributes to the stability and controlled dissociation of the C-O bond, a key property for a successful NMP initiator. chimia.ch

A major advantage of using N-alkoxyamines like Dimethylamine, N-(neopentyloxy)- in NMP is the exceptional control it provides over the final polymer's characteristics. By carefully selecting the N-alkoxyamine initiator and controlling the reaction conditions, researchers can precisely dictate the molecular weight of the resulting polymer. Furthermore, NMP yields polymers with a very low dispersity (Đ), indicating a narrow molecular weight distribution where the polymer chains are of similar length. wikipedia.org This level of control is essential for producing materials with predictable and reproducible properties.

The ability to maintain "living" polymer chains, which can be reactivated for further polymerization, allows for the synthesis of complex polymer architectures. slideshare.net This includes the creation of block copolymers, where different monomer units are sequentially added to form distinct blocks within the same polymer chain. For instance, a polymethyl methacrylate (B99206) (PMMA) macroinitiator created via NMP can be chain-extended with styrene (B11656) to form a diblock copolymer. researchgate.net This versatility in designing polymer structures is a cornerstone of modern materials science.

Development of Functional Polymers via N-Alkoxyamine Chemistry

The application of N-alkoxyamine chemistry extends to the synthesis of functional polymers. These are polymers that possess specific chemical groups, enabling them to perform a particular function, such as binding to other molecules or responding to environmental stimuli. mdpi.comnih.gov The controlled nature of NMP allows for the incorporation of functional monomers into the polymer chain with high precision. slideshare.net

For example, NMP has been successfully employed to polymerize a wide range of monomers, including styrenes, acrylates, acrylamides, and dienes, many of which can carry functional groups. slideshare.net This capability is crucial for developing advanced materials for various applications, such as drug delivery, bioimaging, and sensor technology. mdpi.comnih.govfrontiersin.org The Kabachnik-Fields reaction, for instance, can be used to introduce α-aminophosphonate groups into polymers, imparting them with metal-chelating and flame-retardant properties. mdpi.com

Role in Macromolecular Engineering and Polymer Conjugation Strategies

Macromolecular engineering involves the design and synthesis of complex, well-defined polymer structures. N-alkoxyamines are a key tool in this field due to the "living" nature of NMP. slideshare.netresearchgate.net This allows for the creation of intricate polymer architectures beyond simple linear chains, such as star polymers, branched polymers, and polymer brushes grafted onto surfaces. researchgate.net

Polymer conjugation, the process of attaching polymer chains to other molecules like proteins, peptides, or nanoparticles, is another area where N-alkoxyamine chemistry plays a vital role. The ability to create polymers with reactive end groups via NMP facilitates their conjugation to other substrates. This has led to the development of hybrid materials with combined properties, such as polymer-grafted nanoparticles with improved dispersibility and stability in various media. researchgate.net

Applications in Contemporary Organic Synthesis

N-Alkoxyamines as Synthons for Diverse Chemical Structures

N-alkoxyamines are powerful synthons, which are molecular fragments used to build larger molecules in organic synthesis. The key to their utility is the relatively weak N-O bond, which has a bond dissociation energy (BDE) that can be tuned by the substituents on the nitrogen and the carbon. chimia.ch This allows for the controlled generation of a persistent nitroxyl (B88944) radical and a transient carbon-centered radical.

This predictable radical generation makes N-alkoxyamines like Dimethylamine (B145610), N-(neopentyloxy)- effective precursors for a variety of chemical structures. The generated carbon radical can participate in a wide range of reactions, including intermolecular and intramolecular additions to unsaturated systems, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For example, the carbon radical can be trapped by various radical acceptors, allowing for the introduction of diverse functional groups. This versatility makes N-alkoxyamines valuable synthons for constructing complex molecular frameworks from simpler precursors. chimia.chresearchgate.net

Stereoselective Transformations Utilizing Chiral N-Alkoxyamine Derivatives

While Dimethylamine, N-(neopentyloxy)- itself is achiral, the principles of stereoselective synthesis can be applied by utilizing chiral N-alkoxyamine derivatives. Asymmetric synthesis often relies on chiral auxiliaries, which are enantiomerically pure compounds that can direct the stereochemical outcome of a reaction. nih.govyork.ac.uk

In the context of N-alkoxyamines, a chiral auxiliary could be incorporated into the alkoxy or the amine portion of the molecule. For instance, if a chiral alcohol is used to construct the alkoxyamine, the resulting chiral environment can influence the stereochemistry of subsequent reactions involving the generated carbon radical. This approach allows for the synthesis of enantiomerically enriched products. encyclopedia.pub

The development of chiral N-alkoxyamines allows for their use in diastereoselective and enantioselective reactions. For example, the addition of a radical generated from a chiral N-alkoxyamine to a prochiral alkene can proceed with high stereoselectivity, leading to the formation of a new stereocenter with a specific configuration. Although specific examples utilizing chiral derivatives of Dimethylamine, N-(neopentyloxy)- are not prominent in the literature, the general principles of asymmetric synthesis using chiral auxiliaries are well-established and applicable. nih.govnumberanalytics.com

Table 1: Conceptual Approaches to Stereoselective Synthesis with Chiral N-Alkoxyamines

| Chiral Strategy | Description | Potential Outcome |

| Chiral Pool Synthesis | The alkoxy group is derived from a naturally occurring chiral alcohol (e.g., from the chiral pool). | The inherent chirality of the alkoxy group can influence the facial selectivity of radical addition reactions. |

| Chiral Auxiliary | A removable chiral group is attached to the nitrogen or the alkoxy moiety. | The auxiliary directs the stereochemical course of the reaction and is subsequently cleaved to yield the enantiopure product. |

| Chiral Ligand/Catalyst | An external chiral catalyst is used to control the stereochemistry of the radical transformation. | Catalytic amounts of a chiral substance can generate large quantities of an enantiomerically enriched product. |

Formation of Nitrogen-Oxygen Containing Heterocyclic Systems

A significant application of N-alkoxyamines in organic synthesis is in the construction of heterocyclic compounds, particularly those containing a nitrogen-oxygen bond. Intramolecular radical cyclization is a powerful method for forming cyclic structures. In this approach, a radical generated at one position of a molecule adds to an unsaturated bond within the same molecule.

For a molecule like Dimethylamine, N-(neopentyloxy)-, or a derivative thereof, if an unsaturated moiety (e.g., an alkene or alkyne) is present in the neopentyloxy group or one of the methyl groups on the nitrogen, thermal or chemical initiation can lead to the formation of a carbon-centered radical. This radical can then cyclize onto the unsaturated bond, forming a new ring. This strategy provides a direct route to various nitrogen- and oxygen-containing heterocyclic systems, such as substituted pyrrolidines, piperidines, and larger ring systems. The regioselectivity and stereoselectivity of these cyclizations can often be controlled by the nature of the tether connecting the radical and the acceptor. capes.gov.br

Table 2: Representative Examples of Radical Cyclization to Form Heterocycles

| Substrate Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Oxime ether with a tethered aldehyde | Tributyltin hydride, AIBN, Benzene, Reflux | Cyclic amino alcohol | 50-75 | |

| Unsaturated N-alkoxyamine | Thermal (e.g., >100 °C) or chemical initiation | Substituted pyrrolidine | Varies | capes.gov.br |

| N-alkoxyamine with a pendant alkene | Di-tert-butyl peroxide, Heat | Cyclized product with N-O bond | Moderate to Good | General principle |

This table includes representative examples from related systems to illustrate the potential of N-alkoxyamines in heterocyclic synthesis.

Strategic Intermediates in Complex Molecule Synthesis

The ability to generate radicals under controlled conditions makes N-alkoxyamines valuable strategic intermediates in the synthesis of complex molecules, including natural products. mdpi.com The synthesis of intricate molecular targets often requires the careful and selective formation of multiple bonds and stereocenters. The radical reactions initiated by N-alkoxyamines can be integrated into multi-step synthetic sequences to achieve these goals.

For instance, a carbon-centered radical generated from an N-alkoxyamine intermediate can be used to forge a key carbon-carbon bond late in a synthetic route. This can be particularly advantageous when dealing with sensitive functional groups that might not be compatible with more traditional ionic reaction conditions. The persistent radical effect, where the reversible trapping of a reactive radical by a persistent nitroxyl radical allows for the selective formation of a desired product, is a key principle that can be harnessed in these complex syntheses. capes.gov.br The use of radical-based strategies often allows for novel disconnections in retrosynthetic analysis, providing more efficient and elegant pathways to complex targets. ub.edu

Degradation and Environmental Fate in Academic Research Contexts

Stability of N-(Neopentyloxy)dimethylamine under Various Environmental Conditions

Specific experimental data on the environmental stability of N-(neopentyloxy)dimethylamine is limited in publicly accessible literature. However, its stability can be inferred from the well-documented behavior of the N-alkoxyamine class of compounds. The stability is not absolute and is highly dependent on the surrounding environmental conditions. rsc.org

A key concept governing the apparent stability of N-alkoxyamines is the "Persistent Radical Effect". rsc.org In a clean, oxygen-free system, the homolysis of the C–ON bond is reversible. The generated persistent nitroxide radical and the transient alkyl radical are likely to recombine, leading to a low net decomposition rate and giving the appearance of high stability. rsc.org However, in a typical environmental setting, this equilibrium is disrupted.

Key environmental factors influencing stability include:

Temperature: As a thermally labile compound class, the stability of N-(neopentyloxy)dimethylamine is expected to decrease significantly with increasing temperature due to the higher rate of C-ON bond homolysis. chimia.ch

Presence of Radical Scavengers: In the environment, ubiquitous radical scavengers like molecular oxygen (O₂) will readily react with the transient neopentyl radical formed upon dissociation. This irreversible trapping prevents recombination with the nitroxide radical, thereby driving the degradation process forward and dramatically reducing the compound's stability. rsc.org

pH: The stability of N-alkoxyamines can be pH-dependent. For structures susceptible to protonation, an acidic environment can catalyze the C-ON bond cleavage, leading to faster degradation. rsc.org

Light/UV Radiation: Exposure to sunlight can provide the energy for photochemical degradation, either through direct bond cleavage or other photosensitized processes, reducing the compound's half-life in surface waters or on exposed surfaces. rsc.org

The following interactive table summarizes the expected stability of N-(neopentyloxy)dimethylamine based on general principles for N-alkoxyamines.

Factors Affecting the Stability of N-(Neopentyloxy)dimethylamine

| Environmental Condition | Expected Impact on Stability | Governing Principle |

|---|---|---|

| High Temperature | Low Stability | Increased rate of thermal homolysis of the C-ON bond. chimia.ch |

| Low Temperature | Higher Stability | Decreased rate of thermal homolysis. |

| Presence of Oxygen (Aerobic Conditions) | Low Stability | Oxygen acts as a scavenger for the neopentyl radical, preventing recombination and promoting net degradation. rsc.org |

| Absence of Oxygen (Anaerobic Conditions) | Higher Stability | Recombination of radical pairs is more likely ("Persistent Radical Effect"), leading to lower net degradation. rsc.org |

| Sunlight/UV Exposure | Low Stability | Photochemical energy can induce C-ON bond cleavage. rsc.org |

| Acidic pH | Potentially Low Stability | Protonation can catalyze C-ON bond homolysis in some N-alkoxyamines. rsc.org |

Mechanistic Studies of Degradation Products and Their Subsequent Chemical Transformations

Mechanistic studies on N-alkoxyamines are crucial for predicting the identity of transformation products and their potential environmental impact. The degradation of N-(neopentyloxy)dimethylamine is initiated by the primary homolysis event.

Primary Degradation Products

The initial degradation step breaks the N-O-C bond, yielding two radical species:

Neopentyl Radical ( (CH₃)₃CCH₂• ) : A highly reactive, transient carbon-centered radical.

Dimethylaminyl Oxide Radical ( (CH₃)₂NO• ) : A persistent nitroxide radical.

Subsequent Chemical Transformations

These primary radicals will undergo further reactions with environmental components:

Fate of the Neopentyl Radical : In an aerobic environment, the neopentyl radical is expected to react rapidly with molecular oxygen (O₂) to form a neopentylperoxy radical ((CH₃)₃CCH₂OO•). This peroxy radical is a key intermediate that can subsequently abstract a hydrogen atom from other molecules to form neopentyl hydroperoxide ((CH₃)₃CCH₂OOH) or undergo further reactions to yield more stable products such as neopentyl alcohol ((CH₃)₃CCH₂OH) and pivalaldehyde ((CH₃)₃CCHO).

Fate of the Dimethylaminyl Oxide Radical : Persistent nitroxide radicals can act as antioxidants or participate in redox cycling. In the environment, they may eventually degrade, potentially leading to the formation of dimethylamine (B145610) ((CH₃)₂NH) or oxidized nitrogen species. Studies on the degradation of other dimethylamine-containing compounds, like NDMA, show that the dimethylamine moiety can be oxidized, potentially forming formaldehyde (B43269) and other products under certain conditions. mdpi.com

The following table outlines the potential degradation products of N-(neopentyloxy)dimethylamine in an environmental context.

Potential Degradation Products of N-(Neopentyloxy)dimethylamine

| Compound Type | Chemical Name | Chemical Formula |

|---|---|---|

| Parent Compound | Dimethylamine, N-(neopentyloxy)- | C₇H₁₇NO |

| Primary Radical Products | Neopentyl radical | C₅H₁₁• |

| Dimethylaminyl oxide radical | C₂H₆NO• | |

| Subsequent Transformation Products | Neopentylperoxy radical | C₅H₁₁O₂• |

| Neopentyl hydroperoxide | C₅H₁₂O₂ | |

| Neopentyl alcohol | C₅H₁₂O | |

| Pivalaldehyde | C₅H₁₀O | |

| Dimethylamine | C₂H₇N |

Compound Reference Table

| Chemical Name |

| Dimethylamine, N-(neopentyloxy)- |

| Dimethylamine |

| Dimethylaminyl oxide radical |

| Formaldehyde |

| N-nitrosodimethylamine (NDMA) |

| Neopentyl alcohol |

| Neopentyl hydroperoxide |

| Neopentyl radical |

| Neopentylperoxy radical |

| Nitrone |

| Oxaziridine |

| Pivalaldehyde |

Future Perspectives and Emerging Research Directions

Design and Synthesis of Novel N-Alkoxyamine Architectures with Tunable Reactivity

The precise control over the carbon-oxygen bond homolysis in N-alkoxyamines is fundamental to their function, particularly in mediating controlled radical polymerization processes. Future research will likely focus on the rational design of new N-alkoxyamine architectures to fine-tune this reactivity. For Dimethylamine (B145610), N-(neopentyloxy)-, this could involve systematic modifications to both the amine and the alkoxy fragments.

Strategic alterations to the N-alkyl substituents could modulate the steric and electronic environment around the nitrogen atom, thereby influencing the stability of the corresponding nitroxide radical. For instance, replacing the methyl groups with other alkyl or functional groups could offer a pathway to a library of N-alkoxyamines with a graduated spectrum of activation and deactivation rates in polymerization reactions.

Moreover, the neopentyloxy moiety itself presents opportunities for creative synthetic diversification. The introduction of functional groups onto the neopentyl skeleton, while preserving its characteristic steric bulk, could impart new properties to the N-alkoxyamine, such as enhanced solubility in specific media or the ability to participate in secondary chemical transformations.

A key research goal will be to establish quantitative structure-reactivity relationships (QSRRs) for these novel N-alkoxyamines. This would involve the synthesis of a series of analogues and the systematic study of their bond dissociation energies (BDEs) and their performance in mediating polymerization reactions.

Table 1: Hypothetical N-Alkoxyamine Analogues and Their Potential Reactivity Modulation

| N-Alkoxyamine Analogue | Structural Modification | Anticipated Effect on Reactivity | Potential Application |

| Diethylamine, N-(neopentyloxy)- | Replacement of N-methyl with N-ethyl groups | Increased steric hindrance around nitrogen, potentially leading to a weaker C-O bond and faster initiation. | Fine-tuning of polymerization kinetics for specific monomers. |

| Dimethylamine, N-(functionalized neopentyloxy)- | Introduction of a hydroxyl or carboxyl group on the neopentyl chain | Altered polarity and potential for post-polymerization modification. | Synthesis of functional polymers and bioconjugates. |

| N-(neopentyloxy)pyrrolidine | Incorporation of the nitrogen into a cyclic structure | Constrained geometry around the nitrogen, leading to altered stability of the nitroxide radical. | Development of new classes of polymerization mediators with unique selectivity. |

Integration of N-Alkoxyamine Chemistry with Flow Chemistry and Sustainable Synthetic Methodologies

The transition from batch to continuous flow processing represents a significant paradigm shift in modern chemical synthesis, offering benefits such as enhanced safety, improved reproducibility, and greater scalability. The integration of N-alkoxyamine chemistry, including the use of compounds like Dimethylamine, N-(neopentyloxy)-, into flow systems is a promising area of future research.

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which are critical for managing the delicate equilibrium between active and dormant species in controlled radical polymerization. The use of Dimethylamine, N-(neopentyloxy)- as a mediator in a flow polymerization setup could enable the synthesis of polymers with highly defined molecular weights and narrow polydispersity indices.

Furthermore, the principles of green chemistry are increasingly guiding synthetic design. Future research will likely explore the use of Dimethylamine, N-(neopentyloxy)- in more environmentally benign reaction media, such as water or supercritical carbon dioxide. The development of recyclable N-alkoxyamine systems, where the mediator can be recovered and reused, will also be a key focus for enhancing the sustainability of these processes.

Advanced Computational Modeling for De Novo Design of N-Alkoxyamine Catalysts and Reagents

Computational chemistry has emerged as a powerful tool for the in-silico design of molecules with desired properties, thereby accelerating the discovery and optimization process. Advanced computational modeling, including density functional theory (DFT) and molecular dynamics (MD) simulations, will play a pivotal role in the de novo design of N-alkoxyamine catalysts and reagents.

The ultimate goal is to develop predictive models that can guide the synthesis of N-alkoxyamines with tailored reactivity for specific applications. This computational-driven approach will minimize the trial-and-error experimentation traditionally required, leading to a more efficient and resource-effective research and development cycle.

Exploration of N-Alkoxyamines in Bioconjugation and Bio-Orthogonal Chemistry

The field of bioconjugation, which involves the covalent attachment of synthetic molecules to biological entities, has revolutionized diagnostics and therapeutics. The unique reactivity of N-alkoxyamines presents an opportunity for their application in this domain. The thermally reversible nature of the N-alkoxyamine bond could be harnessed to develop novel bio-orthogonal ligation strategies.

Future research may explore the incorporation of Dimethylamine, N-(neopentyloxy)- or its derivatives into biomolecules such as proteins or nucleic acids. The cleavage of the N-alkoxyamine linkage under specific thermal conditions could be used to release a therapeutic agent at a target site or to activate a probe for biological imaging.

The development of water-soluble and biocompatible N-alkoxyamines will be crucial for these applications. This may involve the introduction of hydrophilic functional groups into the N-alkoxyamine structure, without compromising its desired reactivity.

Development of Stimuli-Responsive Materials Based on N-Alkoxyamine Cleavage and Recombination

Stimuli-responsive or "smart" materials, which can change their properties in response to external triggers, are at the forefront of materials science research. The dynamic covalent nature of the N-alkoxyamine bond makes it an excellent candidate for the construction of such materials.

Polymers incorporating Dimethylamine, N-(neopentyloxy)- or similar N-alkoxyamine moieties within their backbone or as pendant groups could exhibit self-healing properties. Upon damage, the application of a stimulus such as heat could promote the cleavage of the N-alkoxyamine bonds, and subsequent cooling could allow for their recombination, thereby repairing the material.

Furthermore, the reversible cleavage and formation of these bonds could be exploited to create adaptable network polymers, whose viscosity and mechanical properties can be tuned on demand. This could lead to the development of advanced materials for applications such as injectable hydrogels for tissue engineering, reprocessable thermosets, and dynamic adhesives.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing N-(neopentyloxy)dimethylamine in laboratory settings?

- Synthesis Routes : Key reagents include stannous chloride (SnCl₂) for reduction steps and pyridine as a catalyst for nucleophilic substitutions. Solvents like dimethyl sulfoxide (DMSO) or water are selected based on reaction compatibility and solubility .

- Optimization : Reaction temperature and stoichiometry must be tightly controlled to avoid side products (e.g., over-alkylation). For example, pyridine-catalyzed reactions require anhydrous conditions to prevent hydrolysis .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm intermediate formation and final product purity .

Q. How can researchers characterize the purity and structural integrity of N-(neopentyloxy)dimethylamine?

- Analytical Techniques :

- GC/IR : Verify purity (>99%) and detect impurities (e.g., residual dimethylamine or solvent) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 185.35 g/mol) and fragmentation patterns .

- Thermodynamic Data : Compare experimental entropy (ΔrS°) and enthalpy (ΔrH°) values with literature data (e.g., PHPMS or HPMS-derived values) to validate gas-phase behavior .

Q. What safety protocols are essential for handling N-(neopentyloxy)dimethylamine in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents. Hygroscopic intermediates (e.g., dihydrochloride salts) require desiccants .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔrS° values) reported for N-(neopentyloxy)dimethylamine?

- Cross-Validation : Replicate experiments using multiple techniques (e.g., PHPMS vs. HPMS) to identify systematic errors. For example, ΔrS° values for gas-phase clustering reactions vary between 114–134 J/mol·K due to differences in ion-molecule interaction models .

- Computational Modeling : Use density functional theory (DFT) to simulate entropy contributions and compare with empirical data .

Q. What computational methods are effective for optimizing reaction conditions for N-(neopentyloxy)dimethylamine synthesis?

- Virtual Screening : Simulate solvent effects (e.g., DMSO vs. pyridine) using COSMO-RS models to predict reaction yields .

- Kinetic Modeling : Apply Arrhenius equations to optimize temperature-dependent steps (e.g., alkylation rates) and minimize side reactions .

Q. How can factorial design improve the scalability of N-(neopentyloxy)dimethylamine synthesis?

- Variable Selection : Test factors like catalyst loading (5–10 mol%), temperature (25–60°C), and solvent polarity (DMSO vs. DMF) in a 2³ factorial design to identify critical parameters .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield while minimizing purification steps .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during N-(neopentyloxy)dimethylamine synthesis?

- Moisture Control : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., dihydrochloride salt isolation) .

- Stabilization : Add molecular sieves (3Å) to reaction mixtures or storage containers to absorb residual water .

Q. How can theoretical frameworks guide mechanistic studies of N-(neopentyloxy)dimethylamine reactivity?

- Mechanistic Hypotheses : Develop reaction coordinate diagrams based on Marcus theory to predict electron-transfer steps in alkylation reactions .

- Epistemological Alignment : Align experimental observations with quantum mechanical principles (e.g., frontier molecular orbital theory) to rationalize regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.